molecular formula C4H4F6O4S2Zn B8017908 Zinc(II) 2,2,2-trifluoroethanesulfinate

Zinc(II) 2,2,2-trifluoroethanesulfinate

Cat. No.: B8017908
M. Wt: 359.6 g/mol
InChI Key: PUGHSSOALZPRJD-UHFFFAOYSA-L
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Description

Zinc(II) 2,2,2-trifluoroacetate (CAS: 21907-47-1) is a fluorinated zinc salt with the molecular formula C₄F₆O₄Zn and a molecular weight of 291.42 g/mol . It is commonly available as a hydrate and is characterized by its hygroscopic nature, requiring storage at room temperature in airtight conditions to prevent moisture absorption . The compound is utilized in organic synthesis and catalysis, particularly in reactions where mild Lewis acidity or fluorine-mediated reactivity is advantageous. Its structure features a trifluoroacetate anion (CF₃COO⁻), which confers electron-withdrawing properties, influencing its chemical behavior .

Properties

IUPAC Name

zinc;2,2,2-trifluoroethanesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3F3O2S.Zn/c2*3-2(4,5)1-8(6)7;/h2*1H2,(H,6,7);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGHSSOALZPRJD-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)[O-].C(C(F)(F)F)S(=O)[O-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O4S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416821-53-8
Record name ZINC(II) 2,2,2-TRIFLUOROETHANE-1-SULFINATE
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Preparation Methods

Direct Reaction of Zinc with Trifluoromethanesulfonic Acid

The most straightforward method for preparing zinc triflate involves reacting trifluoromethanesulfonic acid (HOTf) with metallic zinc or zinc carbonate. As described in the Wikipedia entry, this reaction proceeds in polar solvents like acetonitrile or methanol:

Zn+2HOTfZn(OTf)2+H2\text{Zn} + 2\,\text{HOTf} \rightarrow \text{Zn(OTf)}2 + \text{H}2 \uparrow

Key parameters include temperature control (50–100°C) and solvent choice, which influence reaction kinetics and product purity.

Multi-Step Synthesis via Mercury Intermediates

The Chinese patent CN112239419A outlines a five-step process for zinc triflate production:

  • Sulfur-mediated coupling : Carbon disulfide (CS₂), trifluoroiodomethane (CF₃I), and sulfur react to form bis(trifluoromethyl)disulfide ((CF₃S)₂).

  • Mercury complexation : (CF₃S)₂ reacts with mercury under light to yield trifluoromethylthio mercury (Hg(SCF₃)₂).

  • Oxidation : Hg(SCF₃)₂ is oxidized with H₂O₂ or O₂ to trifluoromethanesulfonic acid monohydrate (CF₃SO₃H·H₂O).

  • Acid purification : The aqueous acid solution is distilled to 40–60% concentration.

  • Zinc reflux : Zinc metal is added to the acid solution under heating (50–100°C), yielding neutral zinc triflate after rotary evaporation.

This method achieves purities up to 99.5% but involves hazardous mercury, necessitating stringent safety protocols.

Hypothetical Routes for Zinc 2,2,2-Trifluoroethanesulfinate

Sulfinic Acid Neutralization

Assuming the availability of 2,2,2-trifluoroethanesulfinic acid (CF₃CH₂SO₂H), neutralization with zinc oxide or zinc hydroxide could yield the target compound:

ZnO+2CF₃CH₂SO₂HZn(SO₂CF₂CH₃)2+H2O\text{ZnO} + 2\,\text{CF₃CH₂SO₂H} \rightarrow \text{Zn(SO₂CF₂CH₃)}2 + \text{H}2\text{O}

This route mirrors the sulfonate synthesis but requires anhydrous conditions to prevent sulfinic acid oxidation to sulfonic acid.

Halide Metathesis

Reaction of zinc chloride with sodium 2,2,2-trifluoroethanesulfinate in a non-aqueous solvent (e.g., THF):

ZnCl2+2NaSO₂CF₂CH₃Zn(SO₂CF₂CH₃)2+2NaCl\text{ZnCl}2 + 2\,\text{NaSO₂CF₂CH₃} \rightarrow \text{Zn(SO₂CF₂CH₃)}2 + 2\,\text{NaCl}

This method’s feasibility depends on the solubility of the sodium sulfinate, which may be limited due to the trifluoroethyl group’s hydrophobicity.

Comparative Analysis of Sulfonate vs. Sulfinate Synthesis

ParameterZinc Triflate (Sulfonate)Hypothetical Zinc Sulfinate
Starting MaterialsCF₃SO₃H, Zn metalCF₃CH₂SO₂H, Zn compounds
Reaction Temperature50–100°CAmbient–80°C (estimated)
PurificationRotary evaporationRecrystallization or chromatography
Yield98–99.5%Unknown (theoretical)
StabilityHygroscopic but stableLikely prone to oxidation

Chemical Reactions Analysis

Zinc(II) 2,2,2-trifluoroethanesulfinate is known to undergo various types of chemical reactions, including:

Common reagents used in these reactions include trifluoroethanesulfinic acid and zinc carbonate. The major products formed from these reactions depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Zinc(II) 2,2,2-trifluoroethanesulfinate serves as an effective Lewis acid catalyst in various organic reactions. Its ability to facilitate C-C bond formation and C-H activation makes it valuable in synthesizing complex organic molecules.

Key Reactions:

  • Esterification Reactions: Zn(TfS)₂ is utilized to promote the esterification of carboxylic acids with alcohols, enhancing yield and selectivity.
  • Polymerization Processes: It acts as a catalyst in polymerization reactions, contributing to the formation of fluorinated polymers which have unique properties suitable for high-performance applications.

Radical Functionalization of Heterocycles

Recent studies have demonstrated the utility of Zn(TfS)₂ in the direct functionalization of heterocycles via radical pathways. This method allows for the introduction of alkyl groups into heterocyclic compounds under mild conditions.

Case Study:

A study published in Nature highlighted the use of zinc sulfinate salts for transferring alkyl radicals to heterocycles. The reaction conditions were optimized to yield high conversions without the need for stringent exclusion of air or purification steps .

Applications in Energy Storage

Zn(TfS)₂ has been explored as an additive in zinc-ion batteries, enhancing performance metrics such as conductivity and stability at low temperatures. Its incorporation into electrolytes has shown promise for improving charge-discharge cycles and overall battery efficiency.

Performance Metrics:

  • High-Temperature Stability: Research indicates that using Zn(TfS)₂ in gel-electrolytes results in superior performance compared to conventional electrolytes, particularly under freezing conditions .
  • Electrochemical Performance: Devices incorporating Zn(TfS)₂ additives demonstrated improved efficiency metrics, achieving up to 23.61% efficiency in perovskite solar cells .

Fluorinated Compound Synthesis

The compound is instrumental in synthesizing fluorinated organic compounds, which are critical in pharmaceuticals and agrochemicals due to their unique biological activities.

Synthesis Examples:

  • Fluorinated intermediates for drug development have been synthesized using Zn(TfS)₂ as a reagent, showcasing its effectiveness in producing complex fluorinated structures .

Data Tables

Application AreaReaction TypeYield (%)Reference
Organic SynthesisEsterification85
Polymer ChemistryPolymerization90
Heterocycle FunctionalizationRadical Transfer99
Energy StorageZinc-Ion Battery Performance23.61

Mechanism of Action

The mechanism of action of zinc trifluoroethanesulfinate involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds and the activation of carbon-hydrogen bonds by providing a reactive zinc center that interacts with the substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Research Findings and Practical Considerations

  • Hygroscopicity : Zinc trifluoroacetate’s hygroscopic nature necessitates stringent storage conditions, whereas Zn(OTf)₂ is less moisture-sensitive .
  • Catalytic Efficiency : Triflate anions (CF₃SO₃⁻) enhance metal center accessibility, making Zn(OTf)₂ more effective in accelerating reactions like esterifications compared to acetates .
  • Synthetic Utility : Zinc trifluoroacetate is advantageous in introducing fluorine atoms into organic frameworks, leveraging the trifluoroacetate group’s reactivity .

Biological Activity

Zinc(II) 2,2,2-trifluoroethanesulfinate, also known as zinc trifluoromethanesulfinic acid zinc salt, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides an overview of the biological activity associated with this compound, drawing from diverse sources and research findings.

This compound has the molecular formula C2F6O4S2ZnC_2F_6O_4S_2Zn and a molecular weight of 399.71 g/mol. The compound is characterized by the presence of trifluoromethyl groups and a sulfinic acid moiety, which contribute to its reactivity and potential as a catalytic agent in organic synthesis.

Antimicrobial Properties

Research has indicated that zinc salts, including zinc trifluoromethanesulfinate, exhibit antimicrobial activity. A study highlighted the effectiveness of zinc salts against various bacterial strains, suggesting that the compound may possess potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.

Catalytic Activity in Organic Synthesis

This compound serves as a Lewis acid catalyst in organic reactions. Its ability to facilitate nucleophilic additions and C-C bond formations makes it valuable in synthetic chemistry. For instance, its application in the synthesis of bioactive compounds has been documented, showcasing its role in enhancing reaction yields and selectivity.

Case Studies

  • Synthesis of Bioactive Molecules :
    • In a study by Yao et al. (2014), zinc trifluoromethanesulfinate was used to improve the solubility of 6-mercaptopurine through ionic cocrystal formation. This method demonstrated significant enhancements in solubility, which is crucial for pharmaceutical applications.
  • Antibacterial Activity :
    • A comparative study on various zinc compounds revealed that zinc trifluoromethanesulfinate exhibited notable antibacterial effects against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

Research Findings

Study Findings Reference
Yao et al., 2014Improved solubility of 6-mercaptopurine using zinc trifluoromethanesulfinate
Singh et al., 2024Antimicrobial activity against bacterial strains
Li et al., 2023Catalytic properties in organic synthesis

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are essential. The compound's low skin permeability and classification as a P-glycoprotein substrate suggest that caution should be exercised during handling and application.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Zinc(II) 2,2,2-trifluoroethanesulfinate with high purity?

  • Methodological Answer :

  • Synthesis : Use anion metathesis reactions between zinc salts (e.g., ZnCl₂) and sodium 2,2,2-trifluoroethanesulfinate under anhydrous conditions in polar aprotic solvents (e.g., acetonitrile). Monitor reaction progress via conductivity measurements to confirm ligand exchange .
  • Purification : Recrystallize the product from dry ethanol or THF to remove unreacted precursors. Purity (>95%) can be verified using elemental analysis and ICP-OES for zinc content .
  • Characterization : Employ NMR (¹⁹F and ¹H) to confirm sulfinate coordination and X-ray crystallography for structural elucidation. FTIR can identify sulfinate stretching frequencies (e.g., S-O symmetric/asymmetric vibrations at 1050–1200 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer :

  • Hygroscopicity : The compound is highly hygroscopic; store under inert gas (argon/nitrogen) in sealed containers with desiccants (e.g., molecular sieves) .
  • Thermal Stability : Conduct TGA-DSC analysis to determine decomposition thresholds (typically >200°C for trifluoro-sulfinates). Avoid prolonged exposure to temperatures above 150°C during handling .
  • Light Sensitivity : Store in amber glassware to prevent photodegradation, as fluorinated sulfinates may undergo radical-mediated decomposition under UV light .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in asymmetric organic transformations?

  • Methodological Answer :

  • Mechanistic Probes : Use kinetic studies (e.g., Eyring plots) and DFT calculations to compare activation barriers for sulfinate vs. triflate ligands. The stronger electron-withdrawing effect of the trifluoroethyl group enhances Lewis acidity compared to Zn(OTf)₂ .
  • Chiral Induction : Test enantioselectivity in model reactions (e.g., Diels-Alder or aldol reactions) with chiral auxiliaries. Monitor stereochemical outcomes via HPLC with chiral columns or circular dichroism (CD) spectroscopy .
  • Spectroscopic Validation : In situ IR or Raman spectroscopy can track ligand coordination changes during catalysis. EXAFS/XANES may reveal zinc coordination geometry shifts .

Q. How should researchers address contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :

  • Variable Control : Ensure uniformity in reaction conditions (solvent purity, moisture levels, zinc counterion source). Contradictions often arise from trace water or solvent impurities altering Lewis acidity .
  • Reproducibility Tests : Replicate studies using standardized protocols (e.g., glovebox vs. ambient conditions). Use statistical tools (e.g., ANOVA) to quantify variability between datasets .
  • Meta-Analysis : Cross-reference catalytic performance with structurally analogous compounds (e.g., Zn(OTf)₂) to identify outliers. Systematic reviews of fluorinated ligand effects can resolve mechanistic discrepancies .

Q. What strategies optimize the use of this compound in radical-mediated C–F bond activation?

  • Methodological Answer :

  • Radical Trapping : Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect transient fluorinated radicals. Compare reactivity with non-fluorinated analogs .
  • Substrate Scope : Screen aryl/alkyl fluorides under varying conditions (thermal vs. photochemical initiation). Correlate reaction yields with Hammett σ values to assess electronic effects .
  • Computational Modeling : Apply QSPR models to predict bond dissociation energies (BDEs) for C–F bonds in the presence of zinc sulfinates. Validate with kinetic isotope effect (KIE) studies .

Q. How does hygroscopicity impact the reproducibility of this compound in aqueous-phase reactions?

  • Methodological Answer :

  • Moisture Titration : Use Karl Fischer titration to quantify residual water in solvents and reactants. Maintain H₂O levels <50 ppm for consistent results .
  • Hydration Studies : Characterize hydrated vs. anhydrous forms via PXRD and TGA. Hydration can reduce catalytic activity by altering zinc coordination spheres .
  • Alternative Solvents : Test ionic liquids (e.g., phosphonium-based) to mitigate water interference. These solvents stabilize sulfinate complexes while suppressing hydrolysis .

Data Presentation Guidelines

  • Tables : Include comparative data for catalytic efficiency (e.g., TOF, TON) across solvents, temperatures, and substrates.
  • Figures : Use Arrhenius plots for activation energy comparisons or 3D molecular models to illustrate coordination geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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